molecular formula C15H16BrN3O2 B2685933 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 2102411-08-3

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No. B2685933
CAS RN: 2102411-08-3
M. Wt: 350.216
InChI Key: QSVWMUDGRDWTKF-UHFFFAOYSA-N
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Description

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one, also known as 2-AB-CP-MPMP, is a synthetic compound with a wide range of potential applications in the field of scientific research. It is a member of the pyrido[2,3-d]pyrimidin-7(8h)-one family of compounds, which have been studied for their potential as therapeutic agents. 2-AB-CP-MPMP has been found to possess a variety of biochemical and physiological effects, and has been proposed as a potential therapeutic agent for a number of conditions.

Scientific Research Applications

Synthesis and Characterization

A series of pyrido[2,3-d]pyrimidines, including structures similar to 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, have been synthesized showcasing their potential in the development of novel compounds with significant biological activities. The process involves cyclocondensation and Michael reaction methodologies, highlighting the chemical versatility and potential pharmacological applications of such compounds. For example, the three-component one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives demonstrates an efficient approach for generating these compounds, indicating their relevance in medicinal chemistry for further biological evaluation (Rangel et al., 2017).

Antimicrobial Activities

Pyrimidinone and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. The structural variations in these compounds, such as halogenation and cyclization, play a crucial role in their biological activities, highlighting the importance of chemical modification in drug discovery (Abdel-rahman et al., 2002; Achagar et al., 2022).

Analgesic and Ulcerogenic Activities

The exploration of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in analgesic and ulcerogenic activity studies underscores the compound's potential in pain management research. Novel synthetic methodologies, including microwave-assisted synthesis, have led to derivatives that exhibit significant analgesic activity with minimal ulcerogenic effects, opening new avenues for safer pain management solutions (Chaudhary et al., 2012).

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and related structures demonstrates the potential of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as antiprotozoal agents. These compounds have shown excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their utility in developing new treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, making them important targets for cancer therapeutics .

Mode of Action

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one interacts with its targets, CDK4/cyclin D1 and CDK6/cyclin D1, by inhibiting their activity . This inhibition is achieved through protein degradation by recruiting Cereblon , a substrate receptor for the CRL4 E3 ubiquitin ligase complex .

Biochemical Pathways

The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 by 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one affects the cell cycle regulation pathway . This results in the disruption of cell cycle progression, particularly the transition from the G1 phase to the S phase . The downstream effects include cell cycle arrest and potential induction of apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The action of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one results in dose-dependent degradation of CDK4 and CDK6 . This degradation is observed with maximum degradation at 0.25uM in Jurkat cells . Selective degradation of CDK4 and CDK6 is also observed in Molt4 cells by proteomics analysis at 5h with 250 nM treatment .

properties

IUPAC Name

2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWMUDGRDWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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